molecular formula C19H17N3O3S B2536580 4-methoxy-N-{4-[(Z)-2-phenyldiazen-1-yl]phenyl}benzene-1-sulfonamide CAS No. 477485-17-9

4-methoxy-N-{4-[(Z)-2-phenyldiazen-1-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B2536580
CAS No.: 477485-17-9
M. Wt: 367.42
InChI Key: RVWCSLOUCISZMN-MRCUWXFGSA-N
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Description

4-methoxy-N-{4-[(Z)-2-phenyldiazen-1-yl]phenyl}benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a methoxy group and a phenyldiazenyl group.

Scientific Research Applications

4-methoxy-N-{4-[(Z)-2-phenyldiazen-1-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating bacterial infections and other diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety data sheet for a related compound, “4-Methoxyphenylacetic acid”, indicates that it is harmful if swallowed and causes serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary target of (Z)-4-methoxy-N-(4-(phenyldiazenyl)phenyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . The overexpression of CA IX is associated with changes in gene expression that cause uncontrolled cell proliferation and tumor hypoxia .

Mode of Action

(Z)-4-methoxy-N-(4-(phenyldiazenyl)phenyl)benzenesulfonamide interacts with its target, CA IX, by inhibiting its activity . This inhibition is selective, meaning that the compound preferentially inhibits CA IX over other types of carbonic anhydrases . This selectivity is crucial for the compound’s effectiveness as an antiproliferative agent .

Biochemical Pathways

The inhibition of CA IX by (Z)-4-methoxy-N-(4-(phenyldiazenyl)phenyl)benzenesulfonamide affects the biochemical pathways associated with tumor metabolism . Specifically, tumor cells shift their metabolism to anaerobic glycolysis, a process that is significantly modified in pH . By inhibiting CA IX, the compound can disrupt this metabolic shift and hinder the proliferation of tumor cells .

Result of Action

The inhibition of CA IX by (Z)-4-methoxy-N-(4-(phenyldiazenyl)phenyl)benzenesulfonamide results in significant molecular and cellular effects. For instance, certain derivatives of the compound have been shown to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line . This induction of apoptosis is associated with a significant increase in the percentage of annexin V-FITC, a marker of apoptosis .

Action Environment

The action, efficacy, and stability of (Z)-4-methoxy-N-(4-(phenyldiazenyl)phenyl)benzenesulfonamide can be influenced by various environmental factors. For example, the compound is stable in air and nitrogen atmospheres until 205 °C . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{4-[(Z)-2-phenyldiazen-1-yl]phenyl}benzene-1-sulfonamide typically involves the following steps:

    Diazotization: The starting material, aniline, is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-methoxyaniline to form the phenyldiazenyl intermediate.

    Sulfonation: The intermediate is then reacted with sulfonyl chloride to introduce the sulfonamide group, yielding the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale diazotization and coupling reactions, followed by sulfonation under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-{4-[(Z)-2-phenyldiazen-1-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The phenyldiazenyl group can be reduced to form an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-hydroxy-N-{4-[(Z)-2-phenyldiazen-1-yl]phenyl}benzene-1-sulfonamide.

    Reduction: Formation of 4-methoxy-N-{4-aminophenyl}benzene-1-sulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(4-methylphenyl)benzenesulfonamide
  • N-(4-fluorophenyl)-4-methoxybenzenesulfonamide
  • 4-methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide

Uniqueness

4-methoxy-N-{4-[(Z)-2-phenyldiazen-1-yl]phenyl}benzene-1-sulfonamide is unique due to the presence of the phenyldiazenyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions and interactions that are not observed in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-methoxy-N-(4-phenyldiazenylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-25-18-11-13-19(14-12-18)26(23,24)22-17-9-7-16(8-10-17)21-20-15-5-3-2-4-6-15/h2-14,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWCSLOUCISZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401040265
Record name Benzenesulfonamide, 4-methoxy-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401040265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477485-17-9
Record name Benzenesulfonamide, 4-methoxy-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401040265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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